COX‑1 vs. COX‑2 Selectivity: ~2,300‑Fold Preference for COX‑1 Over COX‑2 Compared to Non‑Selective NSAIDs
FR122047 (hydrochloride salt, representing the identical pharmacophore as the free base) inhibits recombinant human COX‑1 with an IC50 of 28 nM and COX‑2 with an IC50 of 65 μM, yielding a selectivity ratio of approximately 2,300‑fold for COX‑1 over COX‑2 [1]. In contrast, the non‑selective COX inhibitor indomethacin shows an IC50 of ~53 nM for COX‑1 and ~37 nM for COX‑2, resulting in near‑equal inhibition [2]. Aspirin (acetylsalicylic acid) displays IC50 values of ~0.41 μg/mL for COX‑1 and ~0.64 μg/mL for COX‑2, with a selectivity ratio of only ~1.6 [3].
| Evidence Dimension | COX‑1 vs. COX‑2 inhibition potency and selectivity |
|---|---|
| Target Compound Data | IC50 (COX‑1) = 28 nM; IC50 (COX‑2) = 65 μM; Selectivity ratio ≈ 2,300 (COX‑2/COX‑1) |
| Comparator Or Baseline | Indomethacin: IC50 (COX‑1) ≈ 53 nM, IC50 (COX‑2) ≈ 37 nM, Selectivity ratio ≈ 0.7. Aspirin: IC50 (COX‑1) ≈ 0.41 μg/mL, IC50 (COX‑2) ≈ 0.64 μg/mL, Selectivity ratio ≈ 1.6. |
| Quantified Difference | FR122047 exhibits >3,000× higher selectivity for COX‑1 over COX‑2 compared to indomethacin and >1,400× compared to aspirin. |
| Conditions | Recombinant human COX‑1 and COX‑2 enzyme assays [REFS-1, REFS-2, REFS-3]. |
Why This Matters
This extreme selectivity enables researchers to isolate COX‑1‑specific pathways without confounding COX‑2 inhibition, a capability not possible with traditional NSAIDs.
- [1] Ochi T, et al. Eur J Pharmacol. 2000;391(1-2):49-54. PMID: 10720634. View Source
- [2] Blanco FJ, et al. Expression of recombinant human cyclooxygenase isoenzymes and inhibition by tenoxicam, indomethacin and aspirin. Arthritis Rheum. 1999;42(9):1989-1996. View Source
- [3] Data from Table 3, PMC1573175. Indomethacin IC50 values for COX-1 and COX-2 using enzyme immunoassay kit (Catalog No. 560131). View Source
